![molecular formula C25H29N5OS B2761119 2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-59-1](/img/structure/B2761119.png)
2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol . For instance, the synthesis of a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly used . The presence of specific functional groups and the overall molecular geometry can be inferred from these data.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the reaction conditions. The compound’s reactivity could be influenced by the presence of the piperazine ring and the thiazolo[3,2-b][1,2,4]triazol ring .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Researchers have developed methods for the synthesis of compounds containing thiazole, triazole, and oxadiazole nuclei through microwave-assisted synthesis. These compounds, including derivatives of thiazolo[3,2-b][1,2,4]triazoles, have been evaluated for antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds demonstrated good to moderate antimicrobial activity against various microorganisms, and specific derivatives exhibited notable antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial Agents from Thiazolidinone Derivatives
Thiazolidinone derivatives, synthesized from key intermediates and evaluated against a range of bacterial and fungal strains, show the potential of these compounds as antimicrobial agents. The research into these derivatives highlights their potential utility in combating microbial infections (Patel, Kumari, & Patel, 2012).
Anti-Inflammatory Activity of Thiazolo-triazoles
The synthesis and evaluation of anti-inflammatory activities of thiazolo[3,2-b]-1,2,4-triazole derivatives have been explored, indicating their potential for developing new anti-inflammatory drugs. Some derivatives have shown promising anti-inflammatory activities, pointing towards their therapeutic potential (Tozkoparan et al., 1999).
Protective Effects Against Oxidative Stress
Studies on certain thiazolo[3,2-b]-1,2,4-triazole derivatives have investigated their protective effects against ethanol-induced oxidative stress in mice, suggesting the antioxidant potential of these compounds. This research offers insights into the development of compounds that can mitigate oxidative stress-related damage in biological systems (Aktay, Tozkoparan, & Ertan, 2005).
Anticancer and Enzyme Inhibition Activities
Molecular studies have also been conducted on thiazolo-triazole derivatives, including their docking studies and enzyme inhibition activities, highlighting their potential as anticancer agents and enzyme inhibitors. This research demonstrates the utility of these compounds in targeted cancer therapies and as tools for studying biological processes (Karayel, 2021).
Propiedades
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-3-18-10-12-19(13-11-18)22(23-24(31)30-25(32-23)26-21(4-2)27-30)29-16-14-28(15-17-29)20-8-6-5-7-9-20/h5-13,22,31H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLCHRYJLJSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

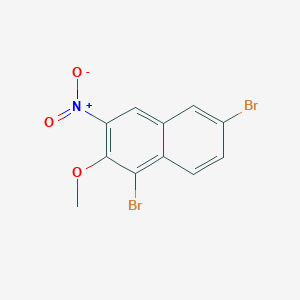

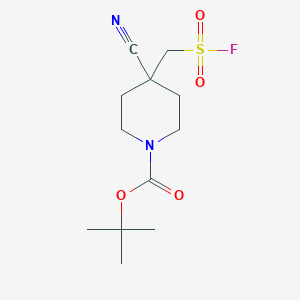
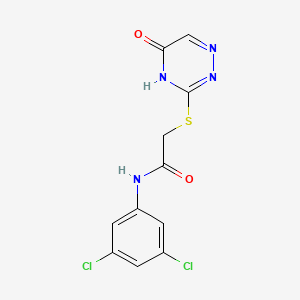
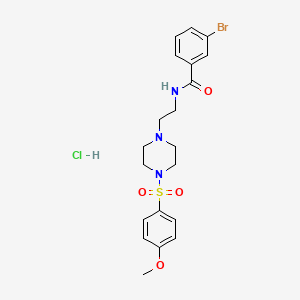
![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)


![Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide](/img/structure/B2761046.png)
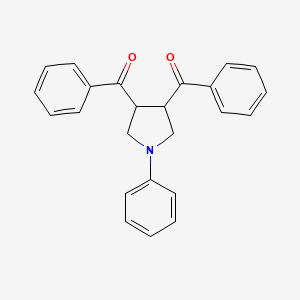
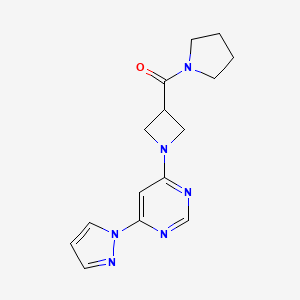
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)

![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)